N-(4-ethoxyphenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide
Overview
Description
N-(4-ethoxyphenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide is a synthetic organic compound It is characterized by the presence of ethoxy, methoxy, and sulfonyl functional groups attached to an aniline and acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Ethoxyphenyl Intermediate: Starting with 4-ethoxyaniline, the compound can be synthesized through a series of reactions involving nitration, reduction, and acylation.
Methoxy-N-methylsulfonylanilino Intermediate: This intermediate can be prepared by reacting 4-methoxyaniline with methylsulfonyl chloride under basic conditions.
Coupling Reaction: The final step involves coupling the two intermediates through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro groups (if present in intermediates) can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl) under controlled conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield amines.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Exploration as a potential pharmaceutical agent due to its unique functional groups.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(4-ethoxyphenyl)-2-(4-methoxyanilino)acetamide: Lacks the methylsulfonyl group.
N-(4-methoxyphenyl)-2-(4-ethoxyanilino)acetamide: Different substitution pattern on the aromatic rings.
N-(4-ethoxyphenyl)-2-(4-methylsulfonylanilino)acetamide: Lacks the methoxy group.
Uniqueness
N-(4-ethoxyphenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide is unique due to the presence of both ethoxy and methoxy groups along with a methylsulfonyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-4-25-17-9-5-14(6-10-17)19-18(21)13-20(26(3,22)23)15-7-11-16(24-2)12-8-15/h5-12H,4,13H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWATJNJJOMPKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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